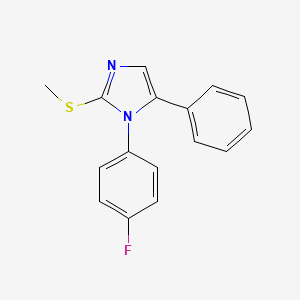

1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methylsulfanyl-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2S/c1-20-16-18-11-15(12-5-3-2-4-6-12)19(16)14-9-7-13(17)8-10-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYCGOVTRQSMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluoroaniline, thiourea, and benzaldehyde under acidic conditions can yield the desired imidazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant antitumor activity against various human cancer cell lines, making it a candidate for further development in oncology.

- Mechanism of Action : The compound's mechanism involves the inhibition of specific kinases that play a crucial role in cancer cell proliferation and survival. For instance, it has been reported to inhibit p38alpha kinase with an IC50 value of 6 nM, indicating potent activity against this target .

- Case Study : A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy across a panel of cancer cell lines. The results indicated that it exhibited a mean growth inhibition (GI50) value of 15.72 μM, demonstrating its potential as a lead compound for cancer treatment .

Antimicrobial Properties

In addition to its anticancer properties, 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole has shown promising antimicrobial activity.

- Activity Against Pathogens : Preliminary tests indicate that this compound can inhibit the growth of various bacterial strains. For example, related compounds have shown minimal inhibitory concentrations (MICs) lower than 0.016 μg/mL against drug-resistant Mycobacterium tuberculosis.

- Comparative Analysis : The antimicrobial activity can be compared with standard antibiotics to assess its effectiveness:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <0.016 | Mycobacterium tuberculosis |

| Penicillin | 30 | Staphylococcus aureus |

| Ciprofloxacin | 0.125 | Escherichia coli |

Drug Development Potential

The unique structure of this compound positions it as a valuable scaffold for drug design.

- Drug-Like Properties : Evaluations using tools like SwissADME have shown that this compound possesses favorable pharmacokinetic properties, including good solubility and permeability profiles, which are essential for oral bioavailability .

- Synthetic Modifications : Researchers are exploring various synthetic modifications to enhance its biological activity and selectivity against specific targets in cancer therapy and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and methylsulfanyl groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

Key Comparisons :

N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}acetamide Dihydrate Structural Difference: The methylsulfanyl (SMe) group in the target compound is replaced by a methylsulfinyl (SO) group. Impact: Sulfinyl groups are more oxidized, increasing polarity and hydrogen-bonding capacity compared to the thioether (SMe).

2-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Imidazole Structural Difference: A methoxy (OMe) group replaces the 4-fluorophenyl, and a trifluoromethyl (CF₃) group is present at position 4. Impact: Methoxy is electron-donating, increasing electron density on the phenyl ring, while CF₃ is strongly electron-withdrawing.

5-(4-Bromophenyl)-1-[4-(Difluoromethoxy)Phenyl]-1H-Imidazole-2-Thiol

- Structural Difference : A thiol (-SH) group replaces methylsulfanyl, and a bromophenyl group is present.

- Impact : Thiols are more reactive (e.g., disulfide formation) and acidic (pKa ~10) compared to thioethers. Bromine increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Table 1: Physicochemical Comparison

- Key Observations :

- The target compound’s LogP (3.8) reflects moderate lipophilicity, suitable for blood-brain barrier penetration.

- SB 202190 has a lower LogP (3.5) due to its hydroxyl group, enhancing solubility but reducing membrane permeability compared to the target compound.

- Trifluoromethoxy substituents (LogP 3.2) balance lipophilicity and polarity, making them favorable for oral bioavailability .

Biological Activity

1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H16FN3S. The presence of the fluorine atom and the methylsulfanyl group contributes to its unique properties, influencing its interaction with biological targets.

Biological Activities

The compound exhibits several biological activities, which can be categorized as follows:

Anticancer Activity

Research has indicated that imidazole derivatives, including this compound, possess significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, a study reported that related imidazole derivatives showed IC50 values ranging from 4.2 μM to 49.85 μM against different cancer cell lines, indicating potent growth inhibitory effects .

Anti-inflammatory Effects

Compounds similar to this compound have been shown to exhibit anti-inflammatory activities. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structural features of imidazoles allow them to interact with key molecular targets in inflammation .

GABA-A Receptor Modulation

Recent studies have explored the potential of imidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. This receptor plays a crucial role in neurotransmission and is a target for anxiolytic drugs. The compound's structural similarity to known GABA-A receptor modulators suggests it may enhance the receptor's activity, providing a basis for further exploration in neuropharmacology .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at specific phases, leading to decreased proliferation of cancer cells.

- Apoptosis Induction : It triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Inflammatory Pathway Inhibition : By modulating signaling pathways such as NF-kB and MAPK, the compound reduces the expression of inflammatory mediators.

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in preclinical models:

- Study on Antitumor Activity : A series of experiments demonstrated that various imidazole derivatives, including those structurally related to this compound, exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values below 20 μM .

- Neuropharmacological Evaluation : In a study assessing GABA-A receptor modulation, compounds similar to this imidazole derivative were shown to enhance GABAergic transmission in vitro, suggesting potential applications in treating anxiety disorders .

Data Summary Table

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-fluoroaniline with a phenyl-substituted aldehyde under acidic conditions to form an imine intermediate.

- Step 2: Cyclization with a methylsulfanyl-containing reagent (e.g., thiourea or CS₂) in the presence of a catalyst (e.g., ammonium acetate) to yield the imidazole core.

- Step 3: Purification via column chromatography and recrystallization.

Characterization: - NMR: and NMR to confirm substitution patterns and aromatic proton environments (e.g., distinguishing fluorophenyl protons at δ 7.1–7.4 ppm) .

- HPLC: Purity assessment (>95% by reversed-phase HPLC with UV detection at 254 nm) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Data Collection: Single-crystal X-ray diffraction (SC-XRD) using Mo/Kα radiation (λ = 0.71073 Å).

- Structure Solution: Direct methods via SHELXS or SIR97 for phase determination .

- Refinement: Iterative refinement with SHELXL to optimize atomic positions, thermal parameters, and occupancy factors. Disordered regions (e.g., methylsulfanyl groups) require constraints .

- Validation: PLATON or CIFcheck to verify geometric parameters and flag outliers (e.g., bond angle deviations >5°) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational molecular geometry and experimental crystallographic data?

Case Study: A computed planar imidazole ring (DFT/B3LYP) vs. a puckered ring observed in SC-XRD.

- Approach:

- Compare torsion angles (e.g., C2–N1–C5–C6) between DFT-optimized and experimental structures.

- Assess crystal packing effects (e.g., π-stacking or hydrogen bonds) that induce distortion .

- Use Mercury CSD to analyze intermolecular interactions (e.g., C–H⋯S contacts stabilizing the methylsulfanyl group) .

Data Table:

| Parameter | DFT Value (°) | XRD Value (°) | Deviation |

|---|---|---|---|

| Imidazole Torsion | 178.2 | 172.5 | 5.7 |

| S–C Bond Length | 1.81 Å | 1.79 Å | 0.02 Å |

Q. What strategies are effective for analyzing biological activity, such as TRPV1 antagonism, and correlating it with structural features?

- Assay Design:

- SAR Insights:

| Modification | IC₅₀ (nM) | logP |

|---|---|---|

| 4-Fluorophenyl + SCH₃ | 4.6 | 3.5 |

| 4-Chlorophenyl + SCH₃ | 12.3 | 3.8 |

| 4-Methoxyphenyl + OCH₃ | >100 | 2.1 |

Q. How should researchers address synthetic byproducts, such as regioisomers or oxidized sulfurs, during scale-up?

- Byproduct Identification:

- LC-MS: Detect regioisomers (e.g., 1-phenyl-4-fluorophenyl vs. 5-phenyl isomers) via retention time shifts and mass fragmentation patterns.

- Raman Spectroscopy: Identify sulfoxide (S=O) byproducts (peaks at 1040–1060 cm⁻¹) from sulfur oxidation .

- Mitigation:

- Use inert atmospheres (N₂/Ar) during synthesis to prevent sulfur oxidation.

- Optimize reaction stoichiometry (e.g., 1.2:1 aldehyde:amine ratio) to minimize regioisomer formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.